Nitron

Descripción general

Descripción

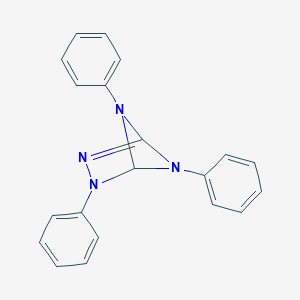

Nitron is a triazole-based compound that exists in equilibrium with its diaminocarbene tautomer, enabling unique chemical reactivity and applications in catalysis, materials science, and pharmaceuticals . Structurally, it belongs to the class of conjugated mesomeric betaines (CMBs), characterized by a delocalized charge across a five-membered heterocyclic ring . Unlike traditional N-heterocyclic carbenes (NHCs), this compound’s carbenic tautomer forms spontaneously without requiring external activation (e.g., strong bases), making it a "self-activated" ligand . This property facilitates its use in forming self-assembled monolayers (SAMs) on metal surfaces like platinum and gold, which exhibit exceptional thermal stability (up to 200°C) and resistance to displacement by competing ligands such as thiols .

This compound also demonstrates unusual decomposition pathways. Its electronic properties, including a Tolman Electronic Parameter (TEP) value comparable to the "Enders carbene," highlight its versatility in catalysis and coordination chemistry .

Métodos De Preparación

Nitro compounds can be synthesized through several methods:

Nitration of Alkanes: This involves the reaction of alkanes with nitric acid, typically at high temperatures in the vapor phase.

Nucleophilic Substitution: This method involves the reaction of halocarbons or organosulfates with silver or alkali nitrite salts.

Oxidation of Amines: Primary amines can be oxidized to form nitro compounds.

Reduction of Nitroalkenes: This method involves the reduction of nitroalkenes to form nitro compounds.

Análisis De Reacciones Químicas

Nitro compounds undergo various types of chemical reactions:

Nucleophilic Substitution: Nitro compounds can undergo nucleophilic substitution reactions, where the nitro group is replaced by another nucleophile.

Electrophilic Aromatic Substitution: In aromatic nitro compounds, the nitro group is a strong electron-withdrawing group, which makes the aromatic ring less reactive towards electrophilic aromatic substitution.

Aplicaciones Científicas De Investigación

Organic Synthesis

Nitron serves as a crucial building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its diverse reactivity allows for the creation of complex molecular frameworks essential for pharmaceutical development .

Key Reactions Involving this compound:

- Reductive Alkylation : This process involves the conversion of nitro compounds to amines, facilitating the synthesis of secondary and tertiary amines in a one-pot reaction .

- Asymmetric Organocatalysis : this compound derivatives are utilized in enantioselective reactions, producing optically pure compounds that are vital for drug synthesis .

Pharmaceutical Applications

This compound's applications extend into the pharmaceutical industry, where it is used to synthesize active pharmaceutical ingredients (APIs). The advantages of using nitro compounds include:

- Versatile Reactivity : Nitro groups can undergo various transformations, making them suitable for multiple synthetic routes.

- Stereoselectivity : Modern catalytic methods allow for the selective formation of desired stereoisomers, enhancing drug efficacy .

Case Study: Synthesis of Endothelin Receptor Antagonist

A notable application is the synthesis of ABT-627 (Atrasentan), an endothelin receptor antagonist. This was achieved through a catalytic enantioselective conjugate addition involving nitromethane .

Development of Sorbents

Recent studies have explored the use of this compound fiber waste to create polymer sorbents modified with anion-exchange groups. These sorbents demonstrate significant potential for environmental applications, such as water purification and pollutant removal .

Imaging Probes for Hypoxic Tumors

Nitro(het)aromatic compounds have been developed as fluorescent probes for imaging hypoxic tumors. Upon reduction by nitroreductase enzymes, these compounds exhibit enhanced fluorescence, allowing for sensitive detection of hypoxia in biological tissues .

| Probe Name | Detection Limit (ng/mL) | Fluorescence Enhancement | Application |

|---|---|---|---|

| Probe 54 | 48 | 15-fold | Imaging hypoxia |

| Probe 58 | 7.08 | 55-fold | In vivo imaging |

| Probe 59 | 1.09 | 32-fold | Tumor detection |

Mecanismo De Acción

The mechanism of action of nitro compounds involves their ability to undergo various chemical reactions due to the presence of the nitro group. The nitro group is highly electron-withdrawing, which makes the compound reactive towards nucleophiles and reducing agents. In biological systems, nitro compounds can interact with proteins and enzymes, leading to various biochemical effects .

Comparación Con Compuestos Similares

Imidazole-Based NHCs

Structural Differences : Imidazole-based NHCs (e.g., 1,3-di-tert-butylimidazol-2-ylidene) lack the triazole backbone of Nitron, resulting in distinct electronic and steric profiles.

Activation Requirements : Imidazole NHCs require precursors like NHC–CO₂ adducts or strong bases for carbene generation, whereas this compound’s tautomerization is spontaneous .

Thermal Stability : this compound SAMs on Au/Pt retain integrity at 200°C, outperforming imidazole-based SAMs, which often degrade at lower temperatures .

Applications : Both classes are used in catalysis, but this compound’s SAMs enable chemically addressable surfaces for advanced materials engineering .

Other Triazolium Ions

Proton Transfer Behavior: Unlike most triazolium ions, this compound undergoes rapid proton transfer in solution, leading to radical formation. Analogous triazolium salts with alkyl/aryl substituents remain stable for weeks under similar conditions .

Conjugated Mesomeric Betaines (CMBs)

Electronic Properties : this compound shares electronic similarities with other CMBs, such as the "Enders carbene" (TEP = 204.3 cm⁻¹), but its equilibrium with the carbene tautomer is more dynamic, enabling spontaneous surface anchoring .

Synthetic Utility : CMBs like this compound are prized for their dual nucleophilic/electrophilic reactivity, which is exploited in umpolung catalysis and metal coordination .

Spin Traps (PBN, 4-POBN)

Functional Moieties: this compound contains a nitrone group, similar to spin traps like α-(4-pyridyl-1-oxide)-N-tert-butylnitrone (4-POBN), which are used to detect free radicals in biological systems . Lipophilicity: Phenyl-tert*-butylnitrone (PBN) is more lipophilic than this compound, limiting its utility in aqueous environments . Reactivity: this compound enhances peroxidase-mediated oxidation via its nitrone moiety, a trait shared with 4-POBN but absent in non-nitrone spin traps .

Nitrones

General Characteristics : Nitrones (R₁R₂C=NR₃⁺–O⁻) are spin traps and precursors for pharmaceuticals. This compound’s nitrone-derived structure enables analogous applications but with added carbene-mediated reactivity .

Synthetic Pathways : Traditional nitrones require multistep syntheses, whereas this compound’s tautomerization provides a one-step route to carbene-functionalized materials .

Data Tables

Table 1: Comparative Properties of this compound and Analogous Compounds

Table 2: Electronic Parameters

| Compound | TEP (cm⁻¹) | ⁷⁷Se NMR δ (ppm) |

|---|---|---|

| This compound | ~204.3 | ~740 |

| Enders Carbene | 204.3 | 744 |

| IMes·HCl | 202.4 | 712 |

Actividad Biológica

Nitron compounds, characterized by the presence of a nitro functional group (), have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Biological Activities

This compound compounds exhibit a wide range of biological activities, including:

- Antineoplastic Activity : Several nitro compounds have shown promise in cancer treatment by inducing apoptosis in tumor cells and inhibiting tumor growth. For instance, nitrotriazole derivatives have demonstrated antitubercular activity, suggesting potential applications in cancer therapy as well .

- Antibiotic Properties : Nitro compounds are known for their antimicrobial effects against various pathogens, including H. pylori, P. aeruginosa, and M. tuberculosis. The nitro group enhances the redox properties of these compounds, leading to microbial cell death through oxidative stress .

- Antihypertensive Effects : Some nitro compounds can act as vasodilators, thereby reducing blood pressure. This effect is mediated through the release of nitric oxide (NO), which relaxes vascular smooth muscle .

- Antiparasitic Effects : Nitro compounds have been investigated for their ability to combat parasitic infections, showcasing their versatility as therapeutic agents .

The biological activity of this compound compounds can be attributed to several mechanisms:

- Redox Reactions : The nitro group can undergo reduction within biological systems, leading to the generation of reactive intermediates that can damage cellular components, including DNA and proteins .

- Interaction with Biomolecules : Nitro compounds can interact with amino acids in proteins, altering their structure and function. This interaction is crucial for their pharmacological effects and can lead to either therapeutic benefits or toxicity .

- Induction of Apoptosis : In cancer cells, nitro compounds may activate apoptotic pathways, leading to programmed cell death. This mechanism is particularly relevant for their use in oncology .

Table 1: Summary of Biological Activities of Selected this compound Compounds

| Compound Name | Activity Type | Target Organism/Condition | Mechanism of Action |

|---|---|---|---|

| Nitrotriazole | Antitubercular | M. tuberculosis | Induces oxidative stress |

| Nitrobenzene | Antimicrobial | H. pylori | Disrupts cell membrane integrity |

| Nitroglycerin | Antihypertensive | Hypertension | Releases nitric oxide for vasodilation |

| Nitrofurantoin | Antibiotic | Urinary tract infections | Inhibits bacterial DNA synthesis |

Recent Research Developments

Recent studies have focused on synthesizing new nitro derivatives with enhanced biological activity. A review highlighted that many newly synthesized nitro compounds exhibit significant antineoplastic and antimicrobial properties, making them potential lead candidates for drug development .

For example, a study reported the synthesis of a series of nitro derivatives that showed improved efficacy against resistant strains of bacteria compared to traditional antibiotics. These findings underscore the importance of exploring nitro compounds in the development of new therapeutic agents.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing Nitron’s self-assembled monolayers (SAMs) on metal surfaces?

To study this compound’s SAM formation, employ Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR) to confirm monolayer integrity and bonding modes. Thermal stability can be assessed by exposing samples to temperatures up to 200°C and monitoring structural retention via X-ray Photoelectron Spectroscopy (XPS) . For chemical addressability, perform SN2 reactions on the secondary amine group of this compound, validated by surface-enhanced Raman spectroscopy (SERS) . Protocols should align with reproducibility standards, including detailed synthesis steps and purity verification for new compounds (≥95% by HPLC) .

Q. How can researchers resolve contradictions in mechanical property data for this compound-blended materials (e.g., yarns)?

In studies where this compound fiber content affects tensile strength (e.g., breaking load initially decreases at 10–40% this compound but increases at 70%), use non-linear regression models to identify inflection points. Compare deformation coefficients of this compound with other fibers (e.g., cotton) via stress-strain curves and quadratic unevenness (C2{P}) analysis . Replicate experiments across multiple batches to distinguish material inconsistencies from methodological errors .

Q. What statistical tools are essential for analyzing this compound’s catalytic activity in organocatalytic reactions?

For catalytic studies (e.g., carbon-carbon bond formation), apply kinetic isotope effect (KIE) analysis to probe rate-determining steps. Use density functional theory (DFT) simulations to correlate this compound’s electronic structure (e.g., carbene nucleophilicity) with experimental turnover frequencies. Validate results against imidazole-based carbenes using ANOVA to assess significance thresholds (p < 0.05) .

Advanced Research Questions

Q. How does this compound’s tautomerization-driven self-assembly compare to imidazole-based carbenes in SAM stability and reactivity?

Conduct competitive displacement assays by exposing this compound monolayers (on Au/Pt) to thiol ligands (e.g., alkanethiols) under varying pH conditions. Quantify displacement resistance via quartz crystal microbalance (QCM) . Contrast with imidazole-based SAMs, which require base activation, by measuring interfacial energy shifts using contact angle goniometry .

Q. What experimental designs optimize this compound’s chemical addressability for functionalized surface engineering?

Design a PICOT framework :

- P (Population): this compound SAMs on Au nanoparticles.

- I (Intervention): Functionalization with electrophilic agents (e.g., alkyl halides).

- C (Comparison): Non-functionalized SAMs or imidazole-carbene monolayers.

- O (Outcome): Quantify reaction yields via HPLC-MS and surface coverage via ellipsometry .

- T (Time): Monitor stability over 72 hours. Include control groups and blinded data analysis to minimize bias .

Q. How can computational models predict this compound’s role in nitrogen cycle interactions for environmental chemistry studies?

Integrate molecular dynamics (MD) simulations to model this compound’s adsorption on soil matrices or aquatic particulates. Validate with isotopic tracing (<sup>15</sup>N) experiments to track nitrogen mobility. Pair with metagenomic sequencing to assess microbial community responses to this compound exposure .

Q. Data Analysis and Reproducibility

Q. What protocols ensure reproducibility in this compound-based SAM studies?

- Synthesis : Document precursor concentrations, solvent purity, and degassing steps.

- Characterization : Standardize XPS beam parameters (e.g., Al Kα source, 15 kV) and AFM-IR resolution settings.

- Data Reporting : Include raw datasets (e.g., C 1s spectra, thermal desorption curves) in supplementary materials, formatted as .csv or .txt files .

Q. How should researchers address discrepancies in catalytic performance metrics for this compound?

Perform sensitivity analysis to identify variables (e.g., solvent polarity, temperature) causing outcome variability. Use Bland-Altman plots to compare inter-laboratory results and establish consensus thresholds for catalytic efficiency (e.g., TOF ≥ 10<sup>3</sup> h<sup>−1</sup>) .

Q. Tables for Key Findings

Propiedades

Número CAS |

2218-94-2 |

|---|---|

Fórmula molecular |

C20H16N4 |

Peso molecular |

312.4 g/mol |

Nombre IUPAC |

3,5,6-triphenyl-2,3,5,6-tetrazabicyclo[2.1.1]hex-1-ene |

InChI |

InChI=1S/C20H16N4/c1-4-10-16(11-5-1)22-19-21-24(18-14-8-3-9-15-18)20(22)23(19)17-12-6-2-7-13-17/h1-15,20H |

Clave InChI |

RBLFMNNBMUXHHR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C3N(C2=NN3C4=CC=CC=C4)C5=CC=CC=C5 |

SMILES canónico |

C1=CC=C(C=C1)N2C3N(C2=NN3C4=CC=CC=C4)C5=CC=CC=C5 |

Key on ui other cas no. |

2218-94-2 |

Sinónimos |

1,4-Diphenyl-endoanilino-dihydrotriazole |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.